Jak1/tyk2-IN-3

Description

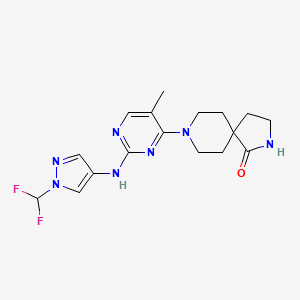

Structure

3D Structure

Properties

Molecular Formula |

C17H21F2N7O |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |

InChI Key |

ROOUYRXCMOACDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |

Origin of Product |

United States |

Molecular Pharmacology and Mechanism of Action of Jak1/tyk2 in 3

Target Engagement and Kinase Inhibition Profile

Jak1/tyk2-IN-3 has been characterized as a potent and selective inhibitor of the Janus kinase family, with a distinct profile that favors the inhibition of JAK1 and TYK2 over other isoforms. This selectivity is crucial for its specific immunomodulatory effects.

Dual TYK2 and JAK1 Inhibitory Activity

Biochemical assays have demonstrated that this compound is a potent dual inhibitor of TYK2 and JAK1. The compound exhibits half-maximal inhibitory concentrations (IC50) of 6 nM for TYK2 and 37 nM for JAK1. This potent activity against two key members of the JAK family underscores its potential to broadly interfere with cytokine signaling pathways that rely on these kinases.

Selectivity Spectrum Against Other JAK Isoforms

A key feature of this compound is its selectivity for TYK2 and JAK1 over the other two members of the Janus kinase family, JAK2 and JAK3. The compound displays significantly lower potency against JAK2, with an IC50 value of 140 nM, and even weaker activity against JAK3, with an IC50 of 362 nM. This selectivity profile suggests a reduced likelihood of off-target effects associated with the inhibition of JAK2 and JAK3, which are involved in different signaling pathways, including those related to hematopoiesis.

| Kinase Target | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 37 |

| JAK2 | 140 |

| JAK3 | 362 |

Mechanistic Insights into Binding Mode (e.g., Allosteric vs. ATP-Competitive)

The precise binding mode of this compound has not been definitively elucidated in publicly available literature. Generally, Janus kinase inhibitors operate through two primary mechanisms: ATP-competitive inhibition or allosteric inhibition. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates. In contrast, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. While many JAK inhibitors are ATP-competitive, the development of allosteric inhibitors is an area of active research aimed at achieving greater selectivity. Further biophysical and structural studies are required to determine the specific mechanism by which this compound engages with and inhibits its target kinases.

Modulation of Downstream Signaling Pathways

The inhibition of JAK1 and TYK2 by this compound leads to the downstream modulation of critical signaling pathways, most notably the JAK-STAT pathway, which plays a central role in transmitting signals from a wide range of cytokines and growth factors.

Impact on Cytokine-Mediated STAT Phosphorylation and Gene Expression

By inhibiting JAK1 and TYK2, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. The inhibition of this process by this compound leads to a reduction in the expression of pro-inflammatory genes.

The Type I interferon (IFN-α and IFN-β) signaling pathway is critically dependent on the activities of JAK1 and TYK2. qiagen.com Upon binding of Type I interferons to their receptors, JAK1 and TYK2 are activated, leading to the phosphorylation of STAT1 and STAT2. nih.gov These phosphorylated STATs then form a complex with IRF9, which translocates to the nucleus to induce the expression of interferon-stimulated genes (ISGs) that mediate antiviral and immunomodulatory responses. nih.gov

Interleukin-12 (IL-12) and Interleukin-23 (IL-23) Pathway Regulation

The signaling pathways of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are critically dependent on the activity of TYK2 and JAK2. nih.govnih.govnih.gov These cytokines are pivotal in the differentiation and function of T helper cells, particularly Th1 and Th17 cells, respectively, and are implicated in the pathogenesis of various immune-mediated inflammatory diseases. nih.govresearchgate.netresearchgate.net

The receptors for IL-12 and IL-23 are heterodimeric and share a common subunit, IL-12Rβ1, which associates with TYK2. nih.gov The other unique subunits, IL-12Rβ2 for the IL-12 receptor and IL-23R for the IL-23 receptor, associate with JAK2. nih.govnih.gov Upon cytokine binding, the associated JAKs (TYK2 and JAK2) are activated. nih.govlearnabouttyk2.com

IL-12 signaling primarily leads to the phosphorylation and activation of STAT4. nih.govlearnabouttyk2.comnih.gov

IL-23 signaling results in the activation of STAT3, and to a lesser extent, STAT1 and STAT4. nih.gov

By inhibiting TYK2, this compound directly interferes with these pathways. medchemexpress.com Research has demonstrated that this compound dose-dependently inhibits the mRNA expression of IL-12, indicating its regulatory effect on this pathway. medchemexpress.com The dual inhibition of both TYK2 and JAK1 is thought to provide a more comprehensive blockade of cytokine signaling involved in inflammatory conditions than targeting TYK2 alone. dntb.gov.ua

Other Relevant Cytokine Axes (e.g., IL-10 Family, IFN-γ, IL-6)

This compound's mechanism of action extends to the regulation of other cytokine pathways where JAK1 and TYK2 play essential roles.

Interferon (IFN) Pathways: Type I interferons (IFN-α/β) signal through a receptor complex associated with JAK1 and TYK2. qiagen.comnih.gov This signaling is crucial for antiviral responses. qiagen.com The IFN-γ receptor, part of the Type II interferon system, utilizes a JAK1/JAK2 combination. qiagen.comfrontiersin.org Studies on this compound have shown it dose-dependently inhibits the mRNA expression of IFN-α and IFN-β. medchemexpress.com

IL-10 Family: The receptor for the anti-inflammatory cytokine IL-10 is associated with JAK1 and TYK2. nih.govnih.gov IL-10 signaling, which primarily activates STAT3, is important for immune regulation and suppressing inflammatory responses. nih.govnih.gov The IL-10 family also includes other cytokines like IL-22, whose signaling is also dependent on the JAK-STAT pathway and has been shown to be inhibited by dual JAK1/TYK2 inhibitors. dntb.gov.uajci.org this compound has been observed to inhibit the mRNA expression of IL-22. medchemexpress.com

IL-6 Pathway: The IL-6 receptor utilizes the common receptor subunit gp130 and signals through a complex that can involve JAK1, JAK2, and TYK2. nih.govqiagen.com IL-6 is a pleiotropic, pro-inflammatory cytokine, and its signaling cascade predominantly activates STAT3. qiagen.com

In addition to the specific cytokines mentioned, this compound has been found to reduce the expression of other pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. medchemexpress.com

Effects on Immune Cell Differentiation and Function

Th1, Th2, and Th17 Cell Lineage Regulation

The differentiation of naive CD4+ T helper (Th) cells into distinct lineages, such as Th1, Th2, and Th17, is directed by specific cytokine environments, with the JAK-STAT pathway playing a central role in translating these external cues into transcriptional programs. researchgate.netnih.govresearchgate.net this compound has been shown to exert an anti-inflammatory effect by regulating the formation of Th1, Th2, and Th17 cells. medchemexpress.com

Th1 Cell Regulation: The differentiation of Th1 cells is driven by IL-12. nih.govnih.gov The IL-12 receptor's activation of TYK2 and JAK2 leads to the phosphorylation of STAT4, a key transcription factor for the Th1 lineage. nih.govnih.gov By inhibiting TYK2, this compound can disrupt this signaling axis, thereby hindering Th1 differentiation. medchemexpress.com Selective TYK2 inhibition has been shown to prevent Th1 differentiation. biorxiv.orgbmj.comresearchgate.net

Th17 Cell Regulation: The maintenance and function of pro-inflammatory Th17 cells are highly dependent on IL-23. nih.govnih.gov IL-23 signals through a TYK2/JAK2-associated receptor to activate STAT3, which is crucial for the Th17 phenotype. nih.govjci.org Inhibition of TYK2 by this compound can therefore suppress the IL-23/Th17 axis. medchemexpress.com This is supported by findings that the compound inhibits the mRNA expression of the key Th17 effector cytokines, IL-17A and IL-22. medchemexpress.com

Th2 Cell Regulation: While the primary drivers for Th2 differentiation, such as IL-4, signal mainly through JAK1 and JAK3 leading to STAT6 activation, the finding that this compound regulates Th2 formation suggests an impact on this lineage as well. medchemexpress.comnih.gov The inhibition of JAK1 is a likely mechanism for this effect. nih.gov

| T Helper Cell Lineage | Key Cytokine | Primary JAKs Involved | Key STAT Activated | Effect of this compound |

|---|---|---|---|---|

| Th1 | IL-12 | TYK2, JAK2 | STAT4 | Inhibition of formation |

| Th2 | IL-4 | JAK1, JAK3 | STAT6 | Regulation of formation |

| Th17 | IL-23, IL-6 | TYK2, JAK2, JAK1 | STAT3 | Inhibition of formation |

Summary of signaling pathways and the observed effects of this compound. medchemexpress.comnih.govnih.govnih.govnih.gov

B Cell Activation and Antibody Production Modulation

The JAK-STAT pathway is also fundamentally important for B cell development, activation, and function, including the production of antibodies. nih.govnih.gov Several cytokines that regulate B cell responses signal through JAK1 and/or TYK2.

Activation of B cells and their subsequent differentiation into antibody-producing plasma cells can be influenced by cytokines like IL-10 and Type I interferons. learnabouttyk2.comnih.gov

IL-10 signaling , which relies on JAK1 and TYK2, is a potent inducer of antibody production. nih.govnih.gov Therefore, inhibition of this pathway by this compound could lead to reduced immunoglobulin secretion. nih.gov

Type I IFN signaling via JAK1/TYK2 can impact B-cell differentiation, antibody production, and immunoglobulin class switching, processes often implicated in autoimmunity. learnabouttyk2.com

Preclinical Efficacy and Pharmacodynamic Studies of Jak1/tyk2 in 3

In Vitro Characterization of Anti-inflammatory Effects

The anti-inflammatory activity of Jak1/tyk2-IN-3 has been demonstrated in cell-based assays that measure its impact on cytokine signaling and the downstream JAK-STAT pathway. The compound shows an anti-inflammatory effect by regulating the expression of genes associated with the TYK2/JAK1 pathway. medchemexpress.com Specifically, it has been found to modulate the formation of key T helper cell subsets, including Th1, Th2, and Th17 cells, which are crucial drivers of inflammation in various autoimmune conditions. medchemexpress.com

Studies have shown that this compound inhibits the JAK-STAT pathway, which in turn suppresses the NF-κB signaling pathway. medchemexpress.com This inhibition leads to a dose-dependent reduction in the mRNA expression of several pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-12 (IL-12), Interleukin-17A (IL-17A), Interleukin-22 (IL-22), Interferon-alpha (IFN-α), and Interferon-beta (IFN-β). medchemexpress.com

Enzymatic assays have been crucial in defining the potency and selectivity of this compound. The compound is a potent dual inhibitor of TYK2 and JAK1. medchemexpress.com It exhibits a high degree of selectivity for these two kinases compared to other members of the JAK family, namely JAK2 and JAK3. medchemexpress.com The half-maximal inhibitory concentration (IC50) values demonstrate its strong activity against TYK2 and JAK1. medchemexpress.com

| Kinase Target | IC50 (nM) |

|---|---|

| TYK2 | 6 |

| JAK1 | 37 |

| JAK2 | 140 |

| JAK3 | 362 |

Efficacy in Animal Models of Immune-Mediated Diseases

| Finding | Details |

|---|---|

| Pathology Improvement | Improved infiltration of inflammatory factors and reduced DSS-induced damage. medchemexpress.com |

| Mechanism of Action | Inhibition of the JAK-STAT and NF-κB signaling pathways. medchemexpress.com |

| Cytokine mRNA Inhibition | Dose-dependently inhibits the expression of TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β. medchemexpress.com |

While the dual inhibition of TYK2 and JAK1 is a rational approach for other immune-mediated diseases like rheumatoid arthritis and psoriasis, currently available research on this compound specifically focuses on its efficacy in models of inflammatory bowel disease. researchgate.netclinexprheumatol.org Studies on other dual TYK2/JAK1 inhibitors have shown efficacy in preclinical models of psoriasis, but specific data for this compound in these models is not detailed in the reviewed literature. nih.gov

Preclinical Pharmacodynamic Biomarker Research

Preclinical pharmacodynamic studies have identified several biomarkers that are modulated by this compound treatment. In animal models of ulcerative colitis, the compound's activity is linked to the dose-dependent inhibition of the mRNA expression of key pro-inflammatory cytokines. medchemexpress.com These cytokines, including TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β, serve as crucial biomarkers for the compound's anti-inflammatory effect in vivo. medchemexpress.com Furthermore, the regulation of Th1, Th2, and Th17 cell formation represents another important pharmacodynamic effect, indicating the compound's ability to modulate the adaptive immune response. medchemexpress.com

Gene Expression Profiling of JAK/STAT-Regulated Targets

In a preclinical in vivo model of ulcerative colitis (UC) in mice, administration of this compound was shown to mediate its anti-inflammatory effects by regulating the expression of genes downstream of TYK2 and JAK1 signaling. medchemexpress.comnih.gov The study reported that the compound's therapeutic efficacy was linked to its ability to modulate the formation of T helper cell subsets, including Th1, Th2, and Th17 cells, which are critical drivers of intestinal inflammation. medchemexpress.comnih.gov Furthermore, in the UC mouse model, this compound dose-dependently inhibited the mRNA expression of several key pro-inflammatory cytokines. medchemexpress.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in a Murine Ulcerative Colitis Model

| Cytokine | Effect Observed | Reference |

|---|---|---|

| TNF-α | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

| IL-1β | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

| IL-12 | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

| IL-17A | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

| IL-22 | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

| IFN-α | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

| IFN-β | Dose-dependent inhibition of mRNA expression | medchemexpress.com |

Phospho-STAT Inhibition in Ex Vivo and In Vivo Systems

The mechanism of action of JAK inhibitors involves preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. pnas.orgfrontiersin.org The dual inhibition of TYK2 and JAK1 by this compound is designed to block signaling from key cytokine families, including IL-12, IL-23, and Type I interferons. researchgate.netnih.gov The IL-12 and IL-23 pathways, crucial in the pathogenesis of many inflammatory diseases, signal through a TYK2/JAK2 heterodimer, leading to the phosphorylation of STAT3 and STAT4. mdpi.commdpi.com

Preclinical studies have demonstrated that selective TYK2 inhibitors are potent inhibitors of IL-12-induced STAT4 phosphorylation. aai.org For instance, in human peripheral blood mononuclear cells (PBMCs), TYK2-selective compounds effectively blocked the phosphorylation of STAT4 following IL-12 stimulation. aai.org Similarly, both JAK and TYK2 inhibitors have been shown to inhibit IL-12-induced STAT1 and STAT4 phosphorylation in memory CD4+ T cells. bmj.com While specific data on phospho-STAT inhibition by this compound in ex vivo or in vivo systems is not detailed in the available literature, its potent enzymatic inhibition of TYK2 and JAK1 strongly suggests it effectively blocks the phosphorylation of their downstream STAT targets.

Differentiated Functional Selectivity in Homeostatic Pathways Research

A key objective in the development of second-generation JAK inhibitors is to achieve a profile that potently targets pathogenic inflammatory pathways while sparing the signaling required for normal physiological processes, such as hematopoiesis. patsnap.comresearchgate.netnih.gov

Investigation of Sparing of Hematopoietic Pathways (e.g., Erythropoiesis, Myelopoiesis)

Hematopoiesis, the process of forming new blood cells, is critically dependent on cytokine signaling that primarily utilizes JAK2 homodimers. mdpi.commdpi.com For example, erythropoietin (EPO) and thrombopoietin (TPO) signal through JAK2 to regulate the production of red blood cells and platelets, respectively. mdpi.com The significant selectivity of this compound for TYK2/JAK1 over JAK2 (over 23-fold) is a key design feature aimed at minimizing interference with these essential hematopoietic pathways. nih.gov This selectivity profile suggests a lower potential for hematological side effects, such as anemia or thrombocytopenia, which can be associated with less selective, pan-JAK inhibitors that potently inhibit JAK2. patsnap.com The hypothesis is that a dual JAK1/TYK2 inhibitor can manage risk by optimizing selectivity against JAK2-driven hematopoietic functions. researchgate.netnih.gov

Comparative Preclinical Analysis with Pan-JAK Inhibitors on Homeostatic Functions

When compared to pan-JAK inhibitors, which inhibit JAK1, JAK2, and JAK3 more broadly, a selective dual TYK2/JAK1 inhibitor like this compound is expected to have a differentiated impact on homeostatic functions. patsnap.comresearchgate.net Pan-JAK inhibitors, such as tofacitinib (B832), demonstrate significant inhibition of common-gamma chain cytokines (e.g., IL-2, IL-7, IL-15) that signal through JAK1/JAK3 and are vital for lymphocyte development and function. frontiersin.orgmdpi.com They also potently inhibit JAK2-dependent pathways. frontiersin.org

Preclinical studies comparing highly selective TYK2 inhibitors with pan-JAK inhibitors have provided evidence for the benefits of sparing JAK2 and JAK3. For example, in preclinical models, selective JAK1/JAK2 inhibition has been shown to impair the proliferation of effector T cells. frontiersin.org In contrast, the selective sparing of JAK3 is thought to be beneficial for the maintenance of regulatory T cells. mdpi.com The differentiated profile of this compound, with its potent dual inhibition of TYK2 and JAK1 and relative sparing of JAK2 and JAK3, represents a rational approach to uncouple therapeutic anti-inflammatory effects from potential on-target, but undesirable, effects on hematopoiesis and other homeostatic functions. nih.govresearchgate.net

Table 2: Comparative Selectivity Profile of this compound

| Kinase | This compound IC50 (nM) | Primary Signaling Pathways | Reference |

|---|---|---|---|

| TYK2 | 6 | Type I IFN, IL-12, IL-23 | medchemexpress.comnih.gov |

| JAK1 | 37 | Type I & II IFN, γc-chain cytokines (IL-2, IL-4, etc.), IL-6 family | medchemexpress.comnih.gov |

| JAK2 | 140 | Hematopoietic growth factors (EPO, TPO, GM-CSF), IL-12, IL-23 | medchemexpress.comnih.gov |

| JAK3 | 362 | γc-chain cytokines (IL-2, IL-4, etc.) | medchemexpress.comnih.gov |

Structure Activity Relationship Sar and Drug Discovery Investigations for Jak1/tyk2 in 3 Analogs

Rational Design and Lead Optimization Strategies

Rational drug design for JAK inhibitors aims to create molecules that fit precisely into the ATP-binding pocket of the target kinase domain (the JH1 domain) or, more recently, into the regulatory pseudokinase domain (JH2). rjraap.comtandfonline.com Lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its drug-like properties. nih.gov

The ATP-binding sites of the JAK family members are highly conserved, which presents a significant challenge for designing selective inhibitors. mdpi.com However, subtle differences in amino acid residues within and near the binding pocket can be exploited to achieve selectivity.

Hinge-Binding Moiety: A crucial interaction for ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the domain. For many JAK inhibitors, a key interaction involves the backbone amide of a leucine (B10760876) residue (e.g., Leu959 in JAK1, Leu932 in JAK2, Leu905 in JAK3). mdpi.com Heterocyclic scaffolds such as pyrazolopyrimidines, pyrrolopyrazines, and azaindoles are common hinge-binders. nih.govacs.org

Selectivity Pockets: Researchers have identified specific regions that differ between JAK isoforms. For example, the development of tofacitinib (B832) involved modifications to a pyrrolopyrimidine core to enhance selectivity for JAK3 over JAK2. nih.gov Similarly, achieving selectivity for JAK1 often involves exploiting differences in the ribose-binding pocket and the region near the "gatekeeper" residue. mdpi.com For TYK2, targeting the regulatory JH2 pseudokinase domain, which has lower sequence homology to other JAK JH2 domains, has proven to be a successful strategy for achieving high selectivity, as exemplified by deucravacitinib (B606291). rjraap.comtandfonline.com

Solvent-Exposed Regions: Modifications to parts of the inhibitor that extend out of the binding pocket into the solvent-exposed region are often used to fine-tune physical properties like solubility and cell permeability without sacrificing potency.

A study on pyrimidine-based compounds identified a 5-aminobenzo[d]oxazol-2(3H)-one moiety as a key substituent for potent JAK1 inhibition with selectivity over JAK2. nih.gov The data below illustrates how modifications to this core structure impacted inhibitory activity.

| Compound | Modification | IL-2 Cell Potency (IC50) |

| Analog 4 | 5-aminobenzo[d]oxazol-2(3H)-one | Potent |

| Analog 5 | Carbamate regioisomer of 4 | ~3-fold less potent than 4 |

| Analog 6 | Urea analog of 4 | ~3-fold less potent than 4 |

| Analog 7 | N-methyl analog of 4 | Slightly less potent than 4 |

Table based on findings from a study on pyrimidine (B1678525) JAK1 inhibitors, illustrating SAR. nih.gov

Once potency and selectivity are established, lead optimization focuses on improving "ADMET" (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Metabolic Stability: Introducing fluorine atoms or replacing metabolically liable groups (like anilines) can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life. nih.govacs.org

Solubility and Bioavailability: Incorporating polar functional groups or developing prodrugs can enhance a compound's solubility and its ability to be absorbed into the bloodstream after oral administration. nih.gov

Reducing Off-Target Effects: Fine-tuning the structure helps minimize interactions with other kinases and cellular targets to reduce the risk of side effects. For example, ensuring selectivity against JAK2 is often a priority to avoid hematological effects like anemia. nih.gov

Computational Chemistry Approaches

Computational methods are indispensable in modern drug discovery, allowing scientists to predict how a molecule will behave and to prioritize which compounds to synthesize and test, saving significant time and resources. patsnap.comschrodinger.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov

Binding Mode Prediction: Docking simulations place inhibitor candidates into the 3D crystal structure of the target JAK protein (e.g., JAK1, TYK2). This helps visualize key interactions, such as hydrogen bonds with hinge residues (e.g., Leu959 in JAK1) and van der Waals interactions with hydrophobic pockets. mdpi.commdpi.com

Selectivity Analysis: By docking the same inhibitor into the structures of different JAK isoforms, researchers can identify residues that contribute to selective binding. For instance, docking studies have shown that residues like Asp1021 can be utilized for designing JAK1-selective ligands, while Arg911 in JAK3 can be a point of differentiation from JAK1. mdpi.com Docking of deucravacitinib into the JH1 domains of JAK1/2/3 and the JH2 domain of TYK2 helped rationalize its profound selectivity for TYK2. tandfonline.com

The following table summarizes key interacting residues identified through docking studies for various JAK isoforms.

| JAK Isoform | Key Interacting Residues for Selectivity | Reference |

| JAK1 | Lys965, Glu966, Asp1021 | mdpi.com |

| JAK2 | Asp939 | mdpi.com |

| JAK3 | Arg911, Asp912, Leu905 | mdpi.com |

| TYK2 | Val981, Arg901, Asp988 | mdpi.com |

While docking provides a static snapshot, molecular dynamics (MD) simulations model the movement of atoms in a protein-ligand complex over time. This provides a more realistic view of the binding event. oup.com

Complex Stability: MD simulations, often run for hundreds of nanoseconds, are used to assess the stability of the predicted docking pose. Researchers monitor the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. nih.gov

Interaction Persistence: These simulations can reveal which hydrogen bonds and hydrophobic interactions are stable and long-lasting versus those that are transient. For example, MD studies on upadacitinib (B560087) showed that van der Waals interactions with Leu1010 were particularly important for its stable binding to JAK1. mdpi.com

Conformational Changes: Both the ligand and the protein are flexible. MD can show how the protein, particularly flexible loops like the activation loop, might change conformation to accommodate the inhibitor, which can be crucial for binding affinity. oup.com

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org

Model Development: A QSAR model is built using a "training set" of compounds with known inhibitory activities (e.g., IC50 values). The model identifies molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are statistically correlated with activity. researchgate.net

Predictive Power: Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds. This allows for the virtual screening of large compound libraries to identify promising candidates. acs.orgresearchgate.net

Guiding Optimization: QSAR models can highlight which properties are most important for activity. For example, a model might indicate that increasing the negative electrostatic potential in a certain region of the molecule will improve potency, guiding the next round of chemical synthesis. nih.gov

Structural Biology Insights

Structural biology provides a fundamental understanding of how inhibitors interact with their target proteins at an atomic level, guiding further drug discovery and optimization efforts. For Janus kinase (JAK) inhibitors, these insights are crucial for achieving selectivity and understanding the mechanisms of action.

X-ray Crystallography of Jak1/tyk2-IN-3 in Complex with Target Kinases

Detailed structural information is paramount in elucidating the binding mode of inhibitors. X-ray crystallography studies have provided insights into the interaction of this compound with its target kinases. The inhibitor features a 3-cyano-4-fluorophenyl core connected to a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. vulcanchem.com This structure is designed to interact with key residues in the ATP-binding sites of the kinase domains.

Crystallographic analysis reveals that this compound establishes specific interactions within the JAK1 kinase domain (JH1). A key hydrogen bond is formed between the cyano group of the inhibitor and the side chain of glutamic acid 966 (Glu966) in JAK1. vulcanchem.com The fluorophenyl moiety of the inhibitor settles into a hydrophobic cleft. vulcanchem.com These interactions are critical for the potent inhibition of JAK1. While specific crystallographic data for this compound complexed with TYK2 is less detailed in the public domain, its mechanism involves binding to the regulatory pseudokinase domain (JH2) of TYK2. vulcanchem.com This dual-binding mechanism, targeting the active site of JAK1 and a regulatory domain of TYK2, is a key feature of its design.

The high degree of sequence and structural similarity among the ATP-binding sites of JAK family members presents a significant challenge for designing selective inhibitors. nih.gov However, subtle differences in amino acid residues and the conformation of regions like the glycine-rich loop can be exploited to achieve selectivity. nih.govrcsb.org

Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

|---|---|

| TYK2 | 6 |

| JAK1 | 37 |

| JAK2 | 140 |

| JAK3 | 362 |

Data sourced from MedChemExpress. medchemexpress.com This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against the four members of the Janus kinase family, demonstrating its potent dual inhibition of TYK2 and JAK1.

Conceptual Therapeutic Potential and Future Research Directions

Elucidation of Specific Disease Pathogenesis Modulated by JAK1/TYK2 Inhibition

The therapeutic rationale for a dual JAK1/TYK2 inhibitor like Jak1/tyk2-IN-3 is rooted in its ability to interfere with key cytokine signaling pathways that are central to various pathological processes. researchgate.netacs.org JAKs are intracellular enzymes that transduce signals for a wide array of cytokines and growth factors involved in immunity and inflammation. nih.govijdvl.comnih.gov Specifically, JAK1 is a critical signaling partner for numerous cytokines, including those in the gamma-common (γc) chain family, the interleukin (IL)-6 family, and the type I interferon (IFN) family. researchgate.netacs.org TYK2 partners with JAK2 to mediate signaling for IL-12 and IL-23, and with JAK1 for type I IFNs. mdpi.comtandfonline.comoup.com By inhibiting both JAK1 and TYK2, a compound can simultaneously block multiple, distinct inflammatory cascades. researchgate.net

The dual inhibition of JAK1 and TYK2 is hypothesized to offer broad efficacy in autoimmune and inflammatory conditions by blocking signaling from multiple pathogenic cytokines. researchgate.net Research indicates that this compound exerts anti-inflammatory effects by regulating the formation of crucial immune cells such as T-helper 1 (Th1), Th2, and Th17 cells. medchemexpress.com The JAK-STAT pathway is pivotal for the differentiation of these T-cell subsets; IL-12 signaling via JAK2/TYK2 drives Th1 differentiation, while IL-23 signaling through the same kinase pair is essential for the expansion and survival of Th17 cells. nih.govoup.com

Preclinical studies on this compound in a mouse model of ulcerative colitis (UC) demonstrated a reduction in the inflammatory response. medchemexpress.com This effect is achieved through the inhibition of the NF-κB signaling pathway secondary to its primary inhibition of the JAK-STAT pathway. medchemexpress.com Furthermore, the compound has been shown to dose-dependently inhibit the messenger RNA (mRNA) expression of several pro-inflammatory cytokines, as detailed in the table below. medchemexpress.com This modulation of key cytokines like TNF-α, IL-1β, IL-12, and IL-17A underscores its potential to control the inflammatory milieu characteristic of diseases like inflammatory bowel disease (IBD). medchemexpress.com

Table 1: Cytokines Modulated by this compound in a Preclinical Model

| Cytokine | Function in Inflammation | Reference |

| TNF-α | Central mediator of inflammation, apoptosis, and immune cell modulation. | medchemexpress.com |

| IL-1β | Potent pro-inflammatory cytokine involved in acute and chronic inflammation. | medchemexpress.com |

| IL-12 | Promotes Th1 cell differentiation and IFN-γ production. | medchemexpress.comnih.gov |

| IL-17A | Signature cytokine of Th17 cells, drives inflammation and recruits neutrophils. | medchemexpress.com |

| IL-22 | Contributes to inflammation by acting on epithelial cells. ijdvl.com | medchemexpress.com |

| IFN-α | A type I interferon involved in antiviral responses and immune activation. | medchemexpress.com |

| IFN-β | A type I interferon with roles in immune regulation and inflammation. | medchemexpress.com |

| This table is based on preclinical findings in a mouse model of ulcerative colitis. |

While direct research linking this compound to neurological conditions is not yet available, the inhibition of JAK1 and TYK2 is an emerging area of interest for neuroinflammatory and neurodegenerative diseases. biohaven.comfirstwordpharma.com Both TYK2 and JAK1 are implicated in the processes of neuroinflammation and neurodegeneration through their roles in microglia, the primary immune cells of the central nervous system (CNS). biohaven.com There is growing scientific interest in the potential of brain-penetrant TYK2/JAK1 inhibitors for conditions like Parkinson's disease, Alzheimer's disease, and multiple sclerosis. biohaven.comfirstwordpharma.combiohaven.com

For instance, other novel, brain-penetrant TYK2/JAK1 inhibitors such as BHV-8000 are being developed to target the immune dysregulation that contributes to disease progression in these disorders. biohaven.combiohaven.comneurology.org Preclinical research on such compounds in a mouse model of Parkinson's disease has shown that inhibiting this pathway can reduce abnormal locomotor behavior, inhibit microglial activation, and protect against neurodegeneration. neurology.org Future research could explore the capacity of this compound or its analogues to cross the blood-brain barrier and modulate these CNS-specific inflammatory pathways. firstwordpharma.com

Preclinical Combination Strategies with Other Immunomodulatory Agents

A potential future research direction for this compound involves preclinical studies of combination strategies. The rationale for combining a selective inhibitor like this compound with other immunomodulatory agents is to achieve synergistic therapeutic effects or to allow for effective disease control at lower doses, potentially enhancing the benefit-risk profile. patsnap.com Given the complex and often redundant nature of cytokine signaling in autoimmune diseases, targeting multiple pathways through different mechanisms could be more effective than monotherapy. patsnap.com

It is theorized that the dual inhibition of JAK1 and TYK2 could provide a greater immunomodulatory effect than inhibiting JAK1 alone, while still avoiding the effects associated with significant JAK2 and JAK3 inhibition. researchgate.net Preclinical models could be used to explore the combination of this compound with agents that have complementary mechanisms of action, such as TNF inhibitors, anti-integrins, or agents targeting other signaling pathways. Such studies are already being conceptualized for other selective TYK2 inhibitors. patsnap.com

Advanced Preclinical Model Development for Translational Research

Translational research for this compound relies on the use of appropriate preclinical models that can accurately predict clinical efficacy. The initial evaluation of this compound utilized a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of acute ulcerative colitis in mice, which is a standard model for studying IBD pathogenesis and therapeutic response. medchemexpress.com

To further characterize the compound's potential, more advanced and varied preclinical models are warranted. For autoimmune diseases, this could include models that better recapitulate the chronic and relapsing nature of human disease. For IBD specifically, models like the adoptive T-cell transfer model of colitis, which is IL-23 dependent, could provide further insight into the compound's mechanism. oup.com For neuroinflammatory potential, models such as the alpha-synuclein (B15492655) overexpressing mouse for Parkinson's disease would be relevant. neurology.org The use of humanized mouse models or patient-derived organoids could also offer a more direct translational link between preclinical findings and human disease.

Table 2: Relevant Preclinical Models for this compound Research

| Model | Disease Area | Rationale | Reference |

| DSS-Induced Colitis | Inflammatory Bowel Disease | Investigates acute intestinal inflammation and epithelial injury. Used in initial this compound studies. | medchemexpress.com |

| Adoptive T-Cell Transfer Colitis | Inflammatory Bowel Disease | An IL-23-dependent model that mimics T-cell-driven chronic intestinal inflammation. | oup.com |

| Anti-CD40 mAb-Induced Colitis | Inflammatory Bowel Disease | An IL-23-dependent model of acute colitis. | oup.com |

| Alpha-Synuclein Overexpression | Parkinson's Disease | Models key aspects of neurodegeneration and neuroinflammation seen in Parkinson's disease. | neurology.org |

| Imiquimod-Induced Dermatitis | Psoriasis | An IL-23-driven model that produces psoriasis-like skin inflammation. | frontiersin.org |

Unexplored Target Interactions and Off-Target Pathway Analysis

A crucial aspect of preclinical development is characterizing the selectivity of a kinase inhibitor. This compound was designed as a dual inhibitor of TYK2 and JAK1 and has been shown to be selective against other members of the JAK family, namely JAK2 and JAK3. medchemexpress.com The half-maximal inhibitory concentrations (IC50) indicate its potency against the intended targets and its selectivity over related kinases.

Table 3: In Vitro Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Implication of Inhibition | Reference |

| TYK2 | 6 | Primary target; blocks IL-12, IL-23, Type I IFN signaling. | medchemexpress.com |

| JAK1 | 37 | Primary target; blocks γc-cytokines, IL-6, Type I IFN signaling. | medchemexpress.com |

| JAK2 | 140 | Off-target; selectivity over JAK2 is desirable to avoid effects on hematopoiesis. | acs.orgmedchemexpress.comfrontiersin.org |

| JAK3 | 362 | Off-target; selectivity over JAK3 is desirable to avoid effects on lymphocyte development. | medchemexpress.comfrontiersin.org |

Future research should include comprehensive, unbiased kinome screening to fully elucidate the off-target profile of this compound. While its selectivity within the JAK family is established, its interaction with other, unrelated kinases is an unexplored area. Understanding these potential off-target interactions is critical for predicting the full spectrum of its biological effects. While in vitro assays provide initial data, confirming this selectivity in cellular and in vivo systems is a necessary next step. nih.gov

Discovery of Novel Biomarkers for Preclinical Efficacy Assessment

The identification of reliable biomarkers is essential for assessing therapeutic efficacy in preclinical studies and for potential translation to clinical settings. For this compound, the most direct biomarkers of its activity are related to the pathways it inhibits.

Preclinical work has already established that this compound can dose-dependently reduce the mRNA levels of key inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β) in a disease model. medchemexpress.com These cytokines themselves can serve as robust preclinical biomarkers of efficacy. Further research could focus on measuring the phosphorylation of downstream signaling proteins, such as STATs, in response to specific cytokine stimulation in ex vivo samples from treated animals. patsnap.com

For neuroinflammatory applications, research on other TYK2 inhibitors suggests that cytokines like CCL2, CXCL10, and IL-6 could be candidate biomarkers. nih.gov Similarly, for another investigational TYK2/JAK1 inhibitor, reductions in IP-10, hsCRP, and IFN-β were noted as pharmacodynamic markers. neurology.org Future studies on this compound could investigate these and other proteins in both peripheral circulation and the CNS (where applicable) to build a comprehensive panel of biomarkers for assessing its biological activity and therapeutic effect.

Q & A

Q. What steps ensure reproducibility of this compound’s effects across laboratories?

- Methodological Answer : Adhere to FAIR principles: Share raw data (e.g., kinase assay curves), detailed protocols (e.g., buffer compositions, cell passage numbers), and batch-specific compound characterization (e.g., NMR, HPLC traces). Use open-source analysis pipelines for data processing and report results following ARRIVE guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.